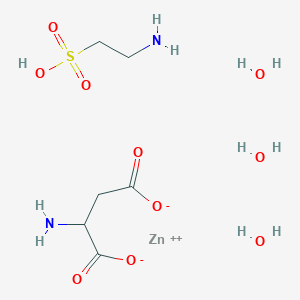
Trichloromethanesulfonyl chloride
Vue d'ensemble
Description
Trichloromethanesulfonyl chloride is an efficient free radical chlorinating agent . It reacts with pent-4-enylcobaloximes in inert solvent under tungsten lamp irradiation to yield 2-(β,β,β-trichloroethyl)sulfolanes .
Synthesis Analysis
Trichloromethanesulfonyl chloride is prepared by oxidation of trichloromethanesulfenyl chloride with hydrogen peroxide or chlorine gas . It is supplied as a white solid and is commercially available .Molecular Structure Analysis
The molecular formula of Trichloromethanesulfonyl chloride is CCl4O2S . It has a molecular weight of 217.9 g/mol . The InChI string is 1S/CCl4O2S/c2-1(3,4)8(5,6)7 and the canonical SMILES string is C(S(=O)(=O)Cl)(Cl)(Cl)Cl .Chemical Reactions Analysis
Trichloromethanesulfonyl chloride is known to perform efficiently in the α-chlorination of aldehydes, including its catalytic asymmetric version, under very mild reaction conditions . It also reacts with pent-4-enylcobaloximes in inert solvent under tungsten lamp irradiation to yield 2-(β,β,β-trichloroethyl)sulfolanes .Physical And Chemical Properties Analysis
Trichloromethanesulfonyl chloride has a molecular weight of 217.9 g/mol . It has a topological polar surface area of 42.5 Ų and contains 8 heavy atoms . It has no hydrogen bond donors but has 2 hydrogen bond acceptors .Applications De Recherche Scientifique
Chlorinating Reagent for Aldehydes
Trichloromethanesulfonyl chloride (CCl3SO2Cl) is a commercially available reagent that has been found to perform efficiently in the alpha-chlorination of aldehydes . This includes its catalytic asymmetric version, under very mild reaction conditions . Under these conditions, this compound outperforms typical chlorinating reagents for organic synthesis .
Facilitates Work-up and Purification
Trichloromethanesulfonyl chloride facilitates the work-up and purification of the product . This makes it a valuable tool in the laboratory setting, where efficient and effective methods of purification are essential .
Minimizes Formation of Toxic Waste
The use of Trichloromethanesulfonyl chloride minimizes the formation of toxic, chlorinated organic waste . This is particularly important in the context of environmental sustainability and safety .
Synthesis of Pharmaceutically Important Compounds
Alpha-chlorinated aldehydes, which can be prepared using Trichloromethanesulfonyl chloride, are very useful building blocks for the synthesis of pharmaceutically important compounds .
Free Radical Chlorinating Agent
Trichloromethanesulfonyl chloride is an efficient free radical chlorinating agent . It reacts with pent-4-enylcobaloximes in inert solvent under tungsten lamp irradiation to yield 2-(β,β,β-trichloroethyl)sulfolanes .
Hydrodechlorination of Chloromethanes
Trichloromethanesulfonyl chloride is used in studies regarding the hydrodechlorination of chloromethanes . Hydrodechlorination might be an effective treatment to remove these chlorinated pollutants .
Mécanisme D'action
Target of Action
Trichloromethanesulfonyl chloride is primarily a free radical chlorinating agent . It targets aldehydes and pent-4-enylcobaloximes . These targets play a crucial role in various organic reactions, serving as intermediates or reactants.
Mode of Action
The compound interacts with its targets through a chlorination process . It reacts with aldehydes to perform efficient α-chlorination . When interacting with pent-4-enylcobaloximes under tungsten lamp irradiation in an inert solvent, it yields 2-(β,β,β-trichloroethyl)sulfolanes .
Biochemical Pathways
The primary biochemical pathway affected by Trichloromethanesulfonyl chloride is the chlorination of aldehydes . This pathway leads to the formation of α-chloroaldehydes , which are useful building blocks for the synthesis of pharmaceutically important compounds .
Result of Action
The result of Trichloromethanesulfonyl chloride’s action is the efficient production of α-chloroaldehydes and 2-(β,β,β-trichloroethyl)sulfolanes . These products are valuable in various organic synthesis processes and pharmaceutical applications .
Action Environment
The action of Trichloromethanesulfonyl chloride is influenced by environmental factors such as the presence of an inert solvent and tungsten lamp irradiation . These conditions facilitate its reaction with pent-4-enylcobaloximes . Furthermore, the compound’s reactivity and efficacy can be affected by the presence of other reactants and the specific conditions of the organic synthesis process.
Safety and Hazards
Trichloromethanesulfonyl chloride is a corrosive compound that can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Propriétés
IUPAC Name |
trichloromethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4O2S/c2-1(3,4)8(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPSWAFANXCCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062507 | |
| Record name | Methanesulfonyl chloride, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloromethanesulfonyl chloride | |
CAS RN |
2547-61-7 | |
| Record name | Trichloromethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2547-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonyl chloride, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002547617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloromethanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonyl chloride, trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonyl chloride, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloromethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)


![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)
![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)

![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
